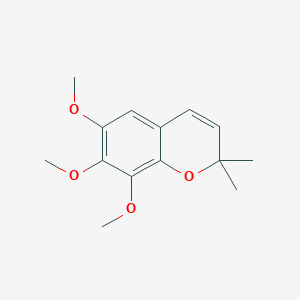

6,7,8-Trimethoxy-2,2-dimethylchromene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

6,7,8-trimethoxy-2,2-dimethylchromene |

InChI |

InChI=1S/C14H18O4/c1-14(2)7-6-9-8-10(15-3)12(16-4)13(17-5)11(9)18-14/h6-8H,1-5H3 |

InChI Key |

OZQYZUMHJKYJEK-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=CC(=C(C(=C2O1)OC)OC)OC)C |

Canonical SMILES |

CC1(C=CC2=CC(=C(C(=C2O1)OC)OC)OC)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Phytochemical Investigations Leading to the Discovery of 6,7,8-Trimethoxy-2,2-dimethylchromene and Related Structures

Phytochemical investigations into various plant species, particularly within the Asteraceae (sunflower) family, have been instrumental in the discovery of a plethora of chromene derivatives. The genus Ageratum has proven to be a rich source of these compounds. While the explicit isolation of this compound is not extensively documented in readily available literature, the presence of numerous structurally similar chromenes in Ageratum species strongly suggests its potential natural occurrence.

For instance, studies on Ageratum conyzoides have led to the isolation of several chromenes, including the well-known precocene I (7-methoxy-2,2-dimethylchromene) and precocene II (6,7-dimethoxy-2,2-dimethylchromene) tandfonline.comresearchgate.net. Further research on this plant has yielded new chromene glycosides, such as 2,2-dimethylchromene 7-methoxy-6-O-beta-D-glucopyranoside researchgate.netnih.gov. Additionally, phytochemical analysis of Ageratum houstonianum has identified compounds like 6-acetyl-7-methoxy-2,2-dimethylchromene nih.govnih.gov. The presence of these mono- and di-methoxylated, as well as otherwise substituted, 2,2-dimethylchromenes in the Ageratum genus provides a strong rationale for the likely existence of the tri-methoxylated analogue, this compound, within this or closely related species.

A study on aqueous extracts of Ageratum conyzoides revealed the presence of several chromene derivatives, including 2-(benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)-5,6,7-trimethoxy-4H-chromen-4-one and 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one, further highlighting the prevalence of highly methoxylated chromene structures within this plant semanticscholar.org.

Table 1: Selected Chromene Derivatives Isolated from Ageratum Species

| Compound Name | Plant Source | Reference |

| Precocene I | Ageratum conyzoides | tandfonline.com |

| Precocene II | Ageratum conyzoides | tandfonline.com |

| 2,2-dimethylchromene 7-methoxy-6-O-beta-D-glucopyranoside | Ageratum conyzoides | researchgate.netnih.gov |

| 6-acetyl-7-methoxy-2,2-dimethylchromene | Ageratum houstonianum | nih.govnih.gov |

| 2-(benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)-5,6,7-trimethoxy-4H-chromen-4-one | Ageratum conyzoides | semanticscholar.org |

| 2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-chromen-4-one | Ageratum conyzoides | semanticscholar.org |

Advanced Extraction and Separation Techniques for Complex Natural Product Mixtures

The isolation of a specific compound like this compound from a complex plant matrix necessitates the use of advanced extraction and chromatographic techniques. These methods are designed to efficiently separate compounds with similar polarities and structures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern natural product chemistry, offering high resolution and sensitivity for the separation and purification of individual compounds. For the isolation of methoxylated chromenes, reversed-phase HPLC with a C18 column is commonly employed. A gradient elution system, typically using a mixture of water and an organic solvent like methanol or acetonitrile, allows for the effective separation of compounds based on their polarity. The use of a Diode Array Detector (DAD) provides UV spectral data, which is valuable for the identification and characterization of the isolated compounds nih.govmdpi.comnih.gov.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample. This makes it particularly suitable for the separation of delicate natural products springernature.comglobalresearchonline.net. For the separation of chromenes from Ageratum extracts, a suitable biphasic solvent system would be selected based on the partition coefficients of the target compounds. The crude extract is then introduced into the CCC coil, and the separation occurs as the mobile phase is pumped through the stationary phase, allowing for the collection of fractions enriched in the desired compound.

Solid-Phase Extraction (SPE) is a valuable technique for the preliminary cleanup and fractionation of crude plant extracts. By using a solid sorbent, unwanted compounds can be removed, and the extract can be enriched with the target compounds. For chromenes, a reversed-phase sorbent like C18 can be used to bind the compounds from an aqueous solution, which can then be eluted with an organic solvent. This pre-purification step significantly improves the efficiency of subsequent chromatographic separations.

Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific classes of compounds tandfonline.commdpi.comnih.gov. SFE has been successfully applied to the extraction of chromenes from Ageratum conyzoides tandfonline.com. The non-polar nature of supercritical CO2 makes it well-suited for the extraction of lipophilic compounds like 2,2-dimethylchromenes. The addition of a co-solvent, such as ethanol, can modify the polarity of the fluid, allowing for the extraction of a wider range of compounds. This technique offers the advantage of being solvent-free in the final product, as the CO2 is simply evaporated off.

The discovery of novel bioactive compounds from natural sources is increasingly being accelerated by the adoption of high-throughput screening (HTS) and high-content screening (HCS) methodologies alitheagenomics.comspringernature.comresearchgate.net. These approaches allow for the rapid screening of large libraries of plant extracts or fractions for specific biological activities. Once an active extract is identified, high-throughput purification techniques, often involving automated HPLC systems, can be employed to quickly isolate the active constituents. While not yet specifically documented for this compound, these strategies hold immense potential for the future discovery and isolation of this and other novel chromenes from diverse botanical sources.

Chemotaxonomic Significance of this compound in Botanical Classification

Chemotaxonomy utilizes the chemical constituents of plants as a tool for their classification. The distribution of specific secondary metabolites can often provide valuable insights into the phylogenetic relationships between different plant taxa. The tribe Eupatorieae, to which the genus Ageratum belongs, is a large and complex group within the Asteraceae family utk.eduutk.eduresearchgate.net. The classification within this tribe has historically been challenging, and chemical markers have been sought to aid in a more robust taxonomic framework.

While the chemotaxonomic significance of this compound itself has not been specifically established, the presence of a diverse array of chromenes and other secondary metabolites in Ageratum and related genera suggests that these compounds could serve as valuable chemotaxonomic markers researchgate.net. The specific patterns of methoxylation and other substitutions on the chromene scaffold could potentially be characteristic of certain species or clades within the Eupatorieae. Further comprehensive phytochemical and phylogenetic studies are required to fully elucidate the chemotaxonomic utility of this compound and related compounds in the botanical classification of this diverse plant tribe.

Synthetic Strategies and Chemical Transformations

Total Synthesis of 6,7,8-Trimethoxy-2,2-dimethylchromene

The total synthesis of this compound, while not extensively detailed in dedicated studies of this specific molecule, can be approached through established methodologies for chromene synthesis. The key challenges lie in achieving the correct regiochemistry of the substituents on the aromatic ring and efficiently constructing the dihydropyran ring.

The regioselective construction of the chromene nucleus is paramount in the synthesis of this compound. The substitution pattern on the resulting chromene is largely dictated by the starting phenol (B47542). A plausible synthetic route would involve the reaction of 3,4,5-trimethoxyphenol (B152058) with a suitable three-carbon component that forms the pyran ring.

One common strategy for the synthesis of 2,2-dimethyl-2H-chromenes involves the reaction of a phenol with α,β-unsaturated aldehydes or ketones in the presence of a catalyst. For the target molecule, a likely precursor would be 3,4,5-trimethoxyphenol, which would react with a reagent such as 3-methyl-2-butenal (B57294) (prenal) under acidic or basic conditions. The regioselectivity of this condensation is governed by the electronic and steric properties of the phenol.

Another approach involves the Claisen rearrangement of a suitably substituted propargyl ether of the phenol. This method offers excellent regioselectivity, as the position of the propargyl group on the phenol determines the point of cyclization.

For this compound, the C2 carbon is not a stereocenter, as it bears two identical methyl groups. Therefore, the introduction of the dimethyl moiety does not require stereoselective control. This simplifies the synthetic strategy significantly. The gem-dimethyl group is typically introduced through the use of reagents that contain a dimethyl-substituted carbon atom.

For instance, in reactions involving a phenol and an α,β-unsaturated aldehyde or ketone, the use of a reagent like 3-methyl-2-butenal or a reaction with acetone (B3395972) can directly install the 2,2-dimethyl group. The reaction of phenols with isoprene (B109036) or 2-methyl-3-buten-2-ol (B93329) under various catalytic conditions is also a well-established method for the direct formation of the 2,2-dimethylchromene system.

While it is generally more efficient to start with a phenol that already bears the desired methoxy (B1213986) groups, late-stage functionalization can be a valuable tool for accessing analogs or for situations where the appropriately substituted starting material is unavailable. Late-stage C-H functionalization of heterocycles is a rapidly developing field that can enable the direct introduction of functional groups. rsc.org

The introduction of methoxy groups onto a pre-existing chromene ring can be challenging due to the need for regioselective activation of specific C-H bonds on the aromatic ring. This would typically involve directing groups to guide the functionalization to the desired positions. While direct C-H methoxylation is possible, it often requires harsh conditions and may suffer from a lack of selectivity.

A more common approach to modifying the substitution pattern at a late stage would be through the conversion of other functional groups. For example, a hydroxyl or a halogen substituent on the chromene ring could be converted to a methoxy group via Williamson ether synthesis or a palladium-catalyzed coupling reaction, respectively.

Development of Novel Methodologies for Chromene Derivatives

The synthesis of chromene derivatives has been a fertile ground for the development of new synthetic methods, with a focus on efficiency, atom economy, and environmental sustainability.

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like chromenes from simple starting materials in a single step. ijlsci.in These reactions are highly convergent and often proceed with high atom economy. ijlsci.in Several MCRs have been developed for the synthesis of functionalized chromenes. jcsp.org.pklew.ro

A common MCR for the synthesis of 4H-chromenes involves the one-pot reaction of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound (like malononitrile), and a C-H acid (like dimedone). orientjchem.org While this typically yields 4H-chromenes, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of 2H-chromenes. For the synthesis of this compound, a hypothetical three-component reaction could involve 2-hydroxy-3,4,5-trimethoxybenzaldehyde, a source for the C3 atom, and a reagent to install the gem-dimethyl group at C2.

The following table summarizes various catalysts used in the multicomponent synthesis of chromene derivatives.

| Catalyst | Reaction Type | Advantages |

| DABCO jcsp.org.pk | Three-component reaction | Efficient, mild conditions, simple workup |

| Sodium Bicarbonate ijlsci.in | One-pot synthesis | Good yields, environmentally friendly |

| 1-Allyl-3-methyl-imidazolium halides lew.ro | Three-component reaction | Excellent yield, short reaction time, reusable catalyst |

| Catalyst-Free (Ethanol) orientjchem.org | Multi-Component Reaction | Environmentally friendly, room temperature |

In recent years, there has been a significant shift towards the use of organocatalysts and metal-free reaction conditions in organic synthesis to avoid the use of potentially toxic and expensive heavy metals. nih.gov Organocatalysis has emerged as a powerful strategy for the synthesis of chromenes, often providing high yields and enantioselectivities for chiral derivatives. researchgate.net

Catalysts such as L-proline, DABCO, and various thiourea (B124793) and squaramide derivatives have been successfully employed in the synthesis of chromenes. orientjchem.orgresearchgate.net These catalysts can activate the substrates through various modes, including enamine, iminium, and hydrogen bonding interactions, to facilitate the key bond-forming steps.

Metal-free syntheses of chromenes often rely on the intrinsic reactivity of the starting materials under thermal or microwave-assisted conditions. nih.gov For example, the reaction of salicylaldehydes with β-enamino esters can proceed without a catalyst to afford 2H-chromenes in good yields. nih.gov These methods offer a green and cost-effective alternative to traditional metal-catalyzed approaches.

Photocatalytic and Electrocatalytic Methodologies

In recent years, photocatalytic and electrocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis and functionalization of heterocyclic compounds like chromenes. researchgate.net These techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions, which minimizes waste and avoids the use of harsh reagents. researchgate.net

Visible-light photoredox catalysis, in particular, has revolutionized organic synthesis by offering green and efficient pathways. researchgate.net This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. These reactive species can then participate in a variety of bond-forming reactions to construct the chromene ring system. For the synthesis of chromene derivatives, multicomponent reactions initiated by visible light have proven effective, allowing for the assembly of complex molecular architectures from simple starting materials in a single step. researchgate.net

Several photocatalytic systems have been developed for the synthesis of various chromene derivatives. These often employ heterogeneous catalysts which can be easily recovered and reused, adding to the sustainability of the process.

Table 1: Examples of Photocatalysts for Chromene Synthesis

| Photocatalyst System | Description | Reaction Conditions | Reference |

|---|---|---|---|

| TiO₂ doped with Ag | Silver nanoparticles on titanium dioxide enhance catalytic properties by lowering the band gap. | Visible light, room temperature. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

Electrochemical methods also offer a valuable approach. The electrochemical behavior of chromene derivatives, studied through techniques like cyclic voltammetry, reveals their oxidation and reduction potentials. tandfonline.com This information is crucial for designing electro-synthetic routes where specific redox transformations can be precisely controlled to build or modify the chromene structure.

Chemical Modifications and Derivatization for Structure-Activity Probing

The chemical scaffold of this compound, with its electron-rich aromatic ring and multiple functional groups, provides numerous opportunities for chemical modification. solubilityofthings.com Such derivatization is a cornerstone of medicinal chemistry, where systematic changes to a lead compound's structure are made to explore its structure-activity relationship (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties.

Strategic Functionalization of the Chromene Core

Strategic functionalization involves making targeted modifications to the core chromene structure. The methoxy groups and the aromatic ring of this compound are primary sites for such modifications. Research on analogous chromene systems demonstrates that these positions are amenable to a variety of chemical transformations.

For instance, studies on other 2,2-dimethyl-2H-chromene structures have shown that positions on the benzene (B151609) ring can be effectively modified. nih.gov One common strategy involves introducing a halogen, such as iodine or bromine, which can then serve as a handle for further diversification through cross-coupling reactions like the Sonogashira reaction. nih.gov This allows for the introduction of a wide array of substituents to probe the electronic and steric requirements for biological activity.

Introduction of Side Chains and Heterocyclic Moieties

Attaching different side chains and heterocyclic rings to the chromene core is a key strategy for modulating a compound's biological activity. The choice of the side chain can influence factors such as solubility, binding affinity to biological targets, and metabolic stability.

Research on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has shown that the 6-position is particularly suitable for derivatization with extended chains without losing affinity for its target. nih.gov Various alkynyl groups, including those with terminal silyl, carbamate, and carboxylate functionalities, have been successfully introduced at this position. nih.gov

Table 2: Examples of Side Chain Modifications on a Chromene Scaffold

| Parent Scaffold | Position Modified | Introduced Side Chain/Moiety | Synthetic Method | Reference |

|---|---|---|---|---|

| 3-nitro-6-iodo-2-(trifluoromethyl)-2H-chromene | 6-position | Ethynyl (B1212043) and substituted ethynyl groups | Sonogashira cross-coupling | nih.gov |

| 2,2-dimethyl-2H-chromene-6-carbaldehyde | 6-position | N-substituted methylamine | Reductive amination | nih.gov |

Furthermore, the synthesis of hybrid molecules incorporating other heterocyclic systems is a well-established approach. For example, chromene-azo sulfonamide hybrids have been synthesized, combining the chromene scaffold with a sulfonamide moiety, a common pharmacophore in many drugs. nih.gov

Synthesis of Conjugates and Prodrug Analogs

To improve drug delivery, enhance stability, or target specific tissues, this compound can be converted into conjugates or prodrugs. A conjugate links the active compound to another molecule, such as a peptide or a polymer, while a prodrug is a bioreversible derivative that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.

The concept of using acid-responsive groups, such as methoxy trityl groups, is a prominent strategy in prodrug design. nih.gov For a compound like this compound, a hydroxyl group (if present after demethylation or introduced synthetically) could be masked with a group that is cleaved under specific physiological conditions, such as the acidic microenvironment of tumors. nih.gov

Similarly, conjugation strategies could involve linking the chromene moiety to molecules that improve its water solubility or target it to a specific biological site. The synthesis of such complex molecules often requires multi-step sequences and the use of protecting groups to ensure that reactions occur at the desired positions. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Methodological Frameworks for Elucidating Structural Determinants of Biological Interactions

The elucidation of the structural determinants governing the biological interactions of 6,7,8-Trimethoxy-2,2-dimethylchromene would hinge on a combination of synthetic chemistry, biological screening, and computational modeling. The primary methodological framework involves the systematic synthesis of a library of analogs to probe the contributions of each structural feature.

This process typically includes:

Combinatorial Chemistry and Parallel Synthesis: To efficiently generate a diverse set of analogs, modern synthetic strategies would be employed. This allows for the modification of the methoxy (B1213986) groups, the gem-dimethyl substituents, and the chromene core itself.

In Vitro Biological Assays: Synthesized compounds are screened against a panel of biological targets, such as enzymes or receptors, or in cell-based assays to measure activities like cytotoxicity or receptor modulation. For instance, studies on related benzochromene derivatives have utilized MTT assays against various cancer cell lines (MCF-7, HCT-116, HepG-2) to determine their anti-proliferative effects. mdpi.com

Computational Modeling and Molecular Docking: In silico techniques are invaluable for predicting how analogs might bind to a target protein. Molecular docking can help visualize binding poses and predict binding affinities, guiding the design of new analogs with improved interactions. This approach was used to study the interaction of the related 6-Vinyl-7-methoxy-2,2-dimethylchromene with the polo-like kinase 1 enzyme. researchgate.net

These integrated methodologies provide a cyclical feedback loop where computational predictions guide synthetic efforts, and the results of biological assays refine the computational models, leading to a more complete understanding of the SAR.

Positional and Substituent Effects on the Chromene System

The specific arrangement of substituents on the this compound core is critical to its hypothetical function. The electron-donating methoxy groups and the sterically bulky gem-dimethyl group each play a distinct role in defining the molecule's electronic properties, conformation, and potential interactions with biological targets.

The presence of three adjacent methoxy groups at the C6, C7, and C8 positions is a distinctive feature. While direct studies on this chromene are scarce, research on other heterocyclic systems with this "vicinal trimethoxy" pattern provides significant clues. For example, a series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazolines were synthesized and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov In this series, the 6,7,8-trimethoxy substitution was a key feature of the most potent compounds, suggesting this arrangement is favorable for binding within the ATP pocket of certain kinases. nih.gov

The position of methoxy groups on the benzochromene nucleus is known to significantly impact biological activity. Studies on different isomers of methoxy-substituted benzo[h]chromenes and benzo[f]chromenes have shown that the placement of these electron-donating groups can drastically alter cytotoxic potency. mdpi.commdpi.com For instance, comparisons between different methoxy-substituted benzo[f]chromene derivatives revealed that variations in the position and number of methoxy groups led to a wide range of inhibitory concentrations against cancer cell lines. tandfonline.com This underscores that the specific 6,7,8-pattern is likely a key determinant of molecular recognition and biological effect.

Table 1: Cytotoxic Activity of Methoxy-Substituted Benzo[f]chromene Analogs Against Various Cancer Cell Lines

| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4a | 9-Hydroxy-1-(4-fluorophenyl) | PC-3 (Prostate) | 1.1 | mdpi.com |

| 4i | 9-Hydroxy-1-(3,4,5-trimethoxyphenyl) | PC-3 (Prostate) | 0.8 | mdpi.com |

| 4n | 9-Methoxy-1-(2,4-dichlorophenyl) | MCF-7 (Breast) | Data not specified | tandfonline.com |

| 4k | 9-Methoxy-1-(2,4-difluorophenyl) | MCF-7 (Breast) | Data not specified | tandfonline.com |

This table illustrates how changes in substitution on a related benzo[f]chromene core affect anticancer activity. Data is derived from studies on related, but not identical, structures.

The gem-dimethyl group at the C2 position of the chromene ring has a profound impact on the molecule's properties. In SAR studies of other chromene-based compounds, this motif is often considered a "privileged structure" and is conserved across analogs, highlighting its importance. nih.gov

The key roles of the 2,2-dimethyl substituents likely include:

Conformational Rigidity: The two methyl groups lock the conformation of the dihydropyran ring, reducing its flexibility. This pre-organization can be entropically favorable for binding to a specific biological target, as less conformational freedom is lost upon binding.

Metabolic Stability: The C2 position of the chromene ring can be susceptible to metabolic oxidation. The presence of the gem-dimethyl group blocks this potential metabolic pathway, which can increase the compound's biological half-life. In studies of 2,2-dimethyl-2H-chromene-based HIF-1 inhibitors, this core was preserved throughout the analog design, suggesting its critical role in maintaining biological activity. nih.govnih.gov

Rational Design Principles for Optimizing this compound Analogs

Building upon the hypothesized roles of its substituents, several rational design principles can be applied to create analogs of this compound with potentially enhanced potency, selectivity, or pharmacokinetic properties.

Potential bioisosteric replacements for this compound could include:

Methoxy Group Analogs: The methoxy groups could be replaced by other small, electron-donating groups such as ethyl groups, or by bioisosteres like small halogens (e.g., fluorine) to probe the importance of hydrogen bond accepting capacity versus electronic effects.

Gem-Dimethyl Group Analogs: The tert-butyl-like gem-dimethyl group could be replaced with other moieties that mimic its steric bulk and conformational effects. chem-space.com A common replacement is a cyclopropyl (B3062369) group to form a spirocyclic junction at C2. This maintains the quaternary nature of the carbon and its steric influence while introducing conformational strain that can be beneficial for binding. Another potential replacement is an oxetane (B1205548) ring, which can improve solubility and act as a hydrogen bond acceptor.

Conformational analysis is the study of the different spatial arrangements a molecule can adopt and their corresponding energies. For drug design, restricting a molecule to its "bioactive conformation"—the shape it adopts when bound to its target—can significantly enhance potency.

While the 2,2-dimethyl group already imparts significant conformational rigidity, further studies could explore this aspect more deeply.

Synthesis of Rigid Analogs: Creating more rigid structures, for instance by introducing additional rings to the chromene skeleton, could help to map the conformational space required for activity.

Computational Conformational Searches: Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations of the parent molecule and its analogs. These studies can help rationalize the activities of different analogs and guide the design of new ones with a higher population of the desired bioactive conformation.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) offers a rational and efficient methodology for the development of lead compounds by starting with small, low-complexity molecules, known as fragments, that bind to a biological target with low affinity. These initial fragment hits are then optimized and elaborated into more potent and selective lead candidates. In the context of this compound, a fragment-based approach can be conceptualized through the deconstruction of the molecule into its core structural components, followed by their reconstruction and optimization.

A hypothetical deconstruction of this compound yields two primary fragments: the trimethoxybenzene moiety and the 2,2-dimethyl-2H-chromene core. nih.gov Each of these fragments can be explored independently for their interaction with a specific biological target. The deconstruction-reconstruction strategy is a valuable tool for understanding the key pharmacophores responsible for biological activity and for exploring novel chemical space around a known scaffold. nih.govutmb.edunih.gov

The initial phase of an FBDD campaign would involve screening a library of fragments to identify those that bind to the target of interest. This can be achieved through various biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography. Following the identification of initial hits, these fragments are then optimized through several strategies, including fragment growing, linking, or merging.

Hypothetical Fragment Screening and Initial SAR

A focused fragment library could be designed to include derivatives of both the trimethoxybenzene and 2,2-dimethyl-2H-chromene scaffolds. The goal of this initial screening is to validate the binding of these core fragments and to establish a preliminary structure-activity relationship (SAR).

Let's consider a hypothetical screening against a protein target. The binding affinity of the initial fragments would likely be in the high micromolar to millimolar range.

Table 1: Hypothetical Binding Affinities of Initial Fragments

| Fragment ID | Fragment Name | Structure | Binding Affinity (KD, µM) |

|---|---|---|---|

| F1 | 1,2,3-Trimethoxybenzene |  |

>1000 |

| F2 | 2,2-Dimethyl-2H-chromene |  |

850 |

From this initial screen, the 2,2-dimethyl-2H-chromene fragment (F2) shows weak binding, providing a starting point for optimization. The trimethoxybenzene fragment (F1) alone may not show significant binding, suggesting its primary role could be to enhance the binding of the chromene core or to occupy an adjacent pocket.

Fragment Growth and Optimization

Once a validated fragment hit like 2,2-dimethyl-2H-chromene is identified, the next step is to "grow" the fragment by adding chemical substituents to explore unoccupied space in the binding pocket and improve potency. Based on the structure of this compound, a logical growth strategy would be to introduce methoxy groups onto the benzene (B151609) ring of the chromene scaffold.

Table 2: Structure-Activity Relationship of Grown Fragments

| Compound ID | Compound Name | Structure | Modification from F2 | Binding Affinity (KD, µM) |

|---|---|---|---|---|

| F2-A | 7-Methoxy-2,2-dimethyl-2H-chromene |  |

Addition of one methoxy group | 420 |

| F2-B | 6,7-Dimethoxy-2,2-dimethyl-2H-chromene |  |

Addition of two methoxy groups | 150 |

| F2-C | This compound |  |

Addition of three methoxy groups | 50 |

Note: The structure for F2-C is a representation.

The hypothetical data in Table 2 illustrates a common trend in FBDD, where the incremental addition of functional groups leads to a significant improvement in binding affinity. The trimethoxy substitution pattern appears to be optimal in this hypothetical scenario, suggesting that all three methoxy groups are making favorable interactions with the target protein.

Fragment Linking

An alternative or complementary approach is fragment linking, where two or more fragments that bind to adjacent sites on the target are connected via a chemical linker. nih.govresearchgate.netresearchgate.netscilit.com If both the trimethoxybenzene and a chromene derivative were identified as binding to neighboring pockets, a strategy could be devised to link them. The design of the linker is critical and can significantly impact the affinity and physicochemical properties of the final molecule.

Table 3: Hypothetical Fragment Linking Strategy

| Fragment 1 | Fragment 2 | Linker | Resulting Compound | Binding Affinity (KD, µM) |

|---|---|---|---|---|

| 1,2,3-Trimethoxybenzene | 2-Methyl-2H-chromen-7-ol | Ether linkage | A trimethoxy-chromene ether | 95 |

Note: The structures and data in this table are for illustrative purposes.

This approach can rapidly lead to potent compounds, although it presents challenges in achieving the optimal linker length and geometry to maintain the binding modes of the individual fragments.

Mechanistic Investigations of Biological Interactions

In Vitro Molecular Target Identification and Validation Studies

Direct experimental validation of the molecular targets of 6,7,8-Trimethoxy-2,2-dimethylchromene is not yet extensively documented in publicly available scientific literature. However, computational (in silico) predictions for a closely related derivative, 1-(5,6,7-Trimethoxy-2,2-dimethylchromen-8-yl)ethanone, suggest potential interactions with several key receptors. These predictions, while not experimentally confirmed for this compound itself, offer a foundational hypothesis for future in vitro validation studies.

Specific enzyme inhibition kinetic data for this compound are not currently available. However, studies on analogous compounds containing a dimethylchromene scaffold suggest potential interactions with key enzyme families. For instance, Agerarin (6,7-dimethoxy-2,2-dimethyl-2H-chromene), a structurally similar natural product, has been identified as an inhibitor of Janus kinases (JAK1/2/3). Furthermore, computational docking studies on 6-Vinyl-7-methoxy-2,2-dimethylchromene have indicated potential binding to the catalytic sites of polo-like kinase 1 (PLK1) and matrix metalloproteinases (MMP-2 and MMP-9). These findings suggest that the chromene moiety may serve as a scaffold for enzyme inhibitors, warranting future kinetic and inhibition profile analyses of this compound against these and other enzyme targets.

While direct receptor binding assays for this compound have not been published, predictive models for the analogous compound 1-(5,6,7-Trimethoxy-2,2-dimethylchromen-8-yl)ethanone indicate a high probability of binding to several nuclear receptors. These include the Estrogen Receptor, Androgen Receptor, Thyroid Receptor, and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The predicted binding affinities suggest that this class of compounds may act as modulators of these receptors, a hypothesis that requires confirmation through competitive radioligand binding assays and functional reporter gene assays.

Predicted Receptor Binding Profile for a Related Chromene Derivative

| Receptor | Predicted Binding | Confidence Score |

|---|---|---|

| Estrogen Receptor | + | 83.63% |

| Androgen Receptor | - | 75.12% |

| Thyroid Receptor | + | 58.82% |

| Glucocorticoid Receptor | + | 55.05% |

| Aromatase | - | 49.08% |

| PPAR gamma | + | 72.05% |

Data based on predictions for 1-(5,6,7-Trimethoxy-2,2-dimethylchromen-8-yl)ethanone. "+" indicates predicted binding, while "-" indicates no predicted binding.

There is currently no direct evidence from studies investigating the effects of this compound on specific protein-protein or protein-nucleic acid interactions.

Cellular Pathway Perturbation Analyses

The effects of this compound on cellular pathways are largely inferred from studies of compounds with similar structural motifs, such as the trimethoxyphenyl (TMP) group.

Compounds containing a trimethoxyphenyl moiety have been shown to interfere with critical intracellular signaling cascades, particularly those involved in cell cycle regulation and apoptosis. For example, certain synthetic molecules featuring a TMP group have been found to disrupt microtubule dynamics by inhibiting β-tubulin polymerization. This action typically leads to cell cycle arrest at the G2/M phase and the induction of apoptosis through pathways involving key regulatory proteins like p53 and Bcl-2 family members. While these findings point to potential mechanisms for this compound, direct experimental evidence is required to confirm its impact on these specific signaling cascades.

The cellular uptake and intracellular distribution of this compound have not been experimentally determined. The lipophilic nature of the compound, suggested by its chemical structure, would theoretically allow for passive diffusion across the cell membrane. The trimethoxy substitution pattern may also influence its interaction with and distribution within subcellular compartments. Further studies utilizing fluorescently labeled analogs and advanced microscopy techniques are necessary to elucidate its cellular transport and localization.

Scientific Data Unavailable for this compound

A comprehensive review of available scientific literature reveals a significant lack of published research on the chemical compound this compound. As a result, an in-depth article on its biological interactions and mechanistic pharmacology, as per the requested outline, cannot be generated at this time.

Extensive searches of scholarly databases and scientific repositories did not yield specific studies investigating the effects of this compound on cellular homeostasis, stress responses, or its comparative pharmacology with structural analogs. The scientific community has yet to publish findings on the biological activities of this particular molecule.

While research exists for structurally related compounds, such as various trimethoxy-substituted coumarins, flavonoids, and other chromene derivatives, the unique substitution pattern of this compound means that data from these related molecules cannot be accurately extrapolated. The biological and pharmacological effects of a compound are highly dependent on its precise chemical structure, and even minor changes in the placement of functional groups can lead to vastly different activities.

Therefore, any attempt to construct an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Information on Structurally Related Compounds

For illustrative purposes, research on other trimethoxy-substituted heterocyclic compounds has revealed a range of biological activities. For instance, certain 5,6,7-trimethoxy-substituted flavonoids and quinolines have been investigated for their potential as anti-tumor and anti-inflammatory agents. nih.govnih.gov These studies often detail the compounds' effects on cellular processes like cell cycle progression, apoptosis, and the inhibition of inflammatory pathways. nih.govnih.gov

Furthermore, coumarins, a class of compounds to which this compound belongs, are well-known for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities. mdpi.com However, it must be reiterated that these findings are not directly applicable to this compound.

Without dedicated research on this compound, a detailed and scientifically accurate article on its specific biological interactions remains beyond the scope of current knowledge.

Biosynthetic Pathways and Enantiomeric Considerations

Elucidation of Proposed Biosynthetic Routes to Chromene Scaffolds in Natural Systems

The biosynthesis of complex plant metabolites like chromenes involves a series of enzymatic steps that build upon primary metabolic precursors. clockss.org The proposed biosynthetic pathway for 6,7,8-trimethoxy-2,2-dimethylchromene likely involves three key stages: the formation of a phenolic precursor, prenylation, cyclization, and subsequent modification.

A plausible route begins with a polyhydroxylated aromatic precursor, which is derived from the shikimate pathway. Given the 6,7,8-oxygenation pattern, a molecule related to gallic acid (3,4,5-trihydroxybenzoic acid) or its derivatives is a likely starting point.

The cornerstone of forming the 2,2-dimethylchromene structure is the introduction of a C5 isoprenoid unit. This occurs via a C-prenylation reaction, where dimethylallyl pyrophosphate (DMAPP), supplied by the terpenoid pathway, is attached to the aromatic ring. This reaction is catalyzed by a prenyltransferase enzyme. nih.gov

Following prenylation, the formation of the heterocyclic pyran ring is achieved through oxidative cyclization of the prenyl side chain. This step is often catalyzed by a cytochrome P450 monooxygenase, which can form an epoxide intermediate that subsequently cyclizes to create the chromene ring. An alternative, though less common, route could involve direct oxidative cyclization without a stable intermediate.

The final step in the proposed pathway is a series of O-methylation reactions. Three separate O-methyltransferase (OMT) enzymes, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, would sequentially add methyl groups to the hydroxyls at positions 6, 7, and 8 of the chromene core, yielding the final product. The precise order of these methylation events relative to cyclization can vary between different biosynthetic pathways.

Identification and Characterization of Biosynthetic Enzymes

While the specific enzymes for this compound biosynthesis have not been isolated, their functions can be inferred from well-characterized enzyme families involved in the biosynthesis of other flavonoids and chromenes. nih.govbeilstein-journals.org

Flavonoid Prenyltransferases (PTs): These enzymes are critical for attaching the dimethylallyl group to the phenolic core. nih.gov Plant PTs involved in flavonoid biosynthesis are typically membrane-bound proteins, often localized to plastids. nih.gov They exhibit specificity for both the phenolic acceptor molecule and the prenyl donor, which is usually DMAPP. frontiersin.org The characterization of these enzymes, such as by determining their kinetic parameters (Kₘ and kcat), reveals their efficiency and substrate preference. frontiersin.org

Table 1: Examples of Characterized Plant Flavonoid Prenyltransferases

| Enzyme Name | Source Organism | Substrate(s) | Product(s) |

|---|---|---|---|

| SfN8DT-1 | Sophora flavescens | Naringenin, DMAPP | 8-Prenylnaringenin |

| LaPT1 | Lupinus albus | Genistein, DMAPP | Isowighteone (3'-prenylgenistein) |

| LjG6DT | Lotus japonicus | Genistein, DMAPP | 6-Prenylgenistein |

O-Methyltransferases (OMTs): The trimethoxy substitution pattern points to the action of OMTs. These enzymes belong to a large family of SAM-dependent methyltransferases that catalyze the transfer of a methyl group from SAM to a hydroxyl group of a substrate. nih.govnih.gov In plants, OMTs are crucial for the diversification of secondary metabolites, often enhancing their stability and biological activity. mdpi.com Plant OMTs are classified into different subfamilies, with the caffeic acid O-methyltransferase (COMT) type being primarily responsible for methylating flavonoids and other phenylpropanoids. mdpi.commaxapress.com These enzymes can exhibit high regioselectivity, methylating specific hydroxyl groups on the aromatic ring. maxapress.com

Table 2: Examples of Characterized Plant O-Methyltransferases in Flavonoid Biosynthesis

| Enzyme Name | Source Organism | Substrate(s) | Product(s) |

|---|---|---|---|

| MlOMT (Ml05G3914) | Musella lasiocarpa | Quercetin, Luteolin, Myricetin | Methylated flavonols |

| SbOMT | Scutellaria baicalensis | Baicalein | 6-O-methylbaicalein |

| CrOMT | Catharanthus roseus | Caffeic acid, 5-hydroxyferulic acid | Ferulic acid, Sinapic acid |

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-thiolate proteins are versatile biocatalysts in plant metabolism. nih.gov In the context of chromene biosynthesis, a CYP450 enzyme is the most likely candidate for catalyzing the oxidative cyclization of the prenylated phenolic intermediate to form the pyran ring. These enzymes often function as the final tailoring enzymes in biosynthetic pathways, creating the core scaffold of the natural product. researchgate.net

Genetic Engineering Approaches to Modulate Natural Product Biosynthesis

Advances in biotechnology provide powerful tools to manipulate the biosynthesis of plant natural products. These strategies can be used to increase the yield of desired compounds or to produce novel derivatives.

One primary approach is the metabolic engineering of microbial hosts. This involves the heterologous expression of the entire biosynthetic pathway in a host organism like Escherichia coli or baker's yeast (Saccharomyces cerevisiae). By assembling the genes encoding the requisite prenyltransferase, CYP450 cyclase, and O-methyltransferases from a plant source into a microbial chassis, it is possible to achieve total biosynthesis of the target chromene. nih.govresearchgate.net This method allows for large-scale, controlled production independent of the original plant source.

Another strategy involves the modification of the plant itself or related species. Somatic hybridization, which involves the fusion of protoplasts from two different plant species, can lead to unique genetic combinations. This can result in the activation of previously silent or low-expression biosynthetic pathways, potentially leading to the production of novel compounds or enhanced levels of existing ones. nih.gov Furthermore, modern gene-editing technologies like CRISPR-Cas9 offer precise control over the plant's genome. beilstein-journals.org This tool can be used to upregulate the expression of key biosynthetic enzymes or to knock out competing pathways, thereby channeling metabolic flux towards the production of this compound.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy stands as the cornerstone for the unambiguous determination of the chemical structure of organic compounds. For a molecule with the complexity of 6,7,8-Trimethoxy-2,2-dimethylchromene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable. While specific experimental data for this compound is not publicly available, the following techniques represent the standard approach for its structural analysis.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. By spreading the spectral information across two frequency axes, they resolve signal overlap and reveal through-bond correlations between nuclei.

Correlation SpectroscopY (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would be instrumental in establishing the connectivity within the chromene ring system, for instance, by showing correlations between the protons on the heterocyclic ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The HSQC spectrum would allow for the direct assignment of each proton to its corresponding carbon atom. For example, the protons of the three methoxy (B1213986) groups and the two methyl groups would each show a distinct cross-peak with their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for piecing together the molecular skeleton by revealing long-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly useful for identifying connections across quaternary carbons (like C-2, C-6, C-7, and C-8) and the ether linkage. For instance, HMBC would show correlations from the methoxy protons to their attached aromatic carbons (C-6, C-7, and C-8), confirming their positions.

A hypothetical table of expected key HMBC correlations is presented below:

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

| H of -OCH₃ at C-6 | C-6 | Confirms position of the methoxy group at C-6 |

| H of -OCH₃ at C-7 | C-7 | Confirms position of the methoxy group at C-7 |

| H of -OCH₃ at C-8 | C-8 | Confirms position of the methoxy group at C-8 |

| H of -CH₃ at C-2 | C-2, C-3 | Confirms gem-dimethyl group and its relation to the pyran ring |

| H-4 | C-2, C-5, C-8a | Establishes connectivity within the chromene core |

| H-5 | C-6, C-7, C-8a | Confirms substitution pattern on the aromatic ring |

Advanced Pulse Sequences for Stereochemical Assignments

For molecules with stereocenters, advanced NMR techniques are employed to determine the relative or absolute configuration. Although this compound itself is achiral, derivatives or related natural products with stereocenters would utilize techniques such as:

Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY): These experiments detect through-space interactions between protons that are in close proximity, which is critical for determining stereochemistry.

J-based Configurational Analysis: This method uses the magnitudes of three-bond coupling constants (³JHH) to determine dihedral angles and thus the relative stereochemistry of substituents on a ring system.

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Degradation Studies

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. While no specific metabolomics or degradation studies on this compound are documented, HRMS would be the primary tool for such investigations. It can be used to identify the parent compound in complex biological matrices and to characterize its metabolic or degradation products by analyzing their exact masses and fragmentation patterns. For example, a study on related chromones used HRMS to confirm the elemental composition of newly synthesized compounds. mdpi.com

A hypothetical HRMS data table for the title compound is shown below.

| Ion Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| [C₁₄H₁₈O₄ + H]⁺ | 251.1283 | Data not available | Data not available |

| [C₁₄H₁₈O₄ + Na]⁺ | 273.1103 | Data not available | Data not available |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.

IR Spectroscopy: This technique would identify the characteristic stretching and bending vibrations of the C-O bonds of the ether and methoxy groups, the C=C bonds of the aromatic and pyran rings, and the C-H bonds of the alkyl and aromatic moieties.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would be effective in characterizing the C=C bonds of the chromene system and the C-C skeletal framework.

Studying shifts in the vibrational frequencies upon interaction with other molecules (e.g., solvents, proteins) can provide insights into intermolecular forces such as hydrogen bonding or π-stacking.

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Binding Modes

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. If this compound were to be studied in complex with a biological target, such as an enzyme or receptor, cryo-EM could be used to visualize the binding mode and the specific molecular interactions at the binding site. There is currently no publicly available crystallographic or cryo-EM data for this compound.

Chiroptical Spectroscopic Methods (e.g., ECD, ORD) for Absolute Configuration Determination

For chiral molecules, chiroptical methods are essential for determining the absolute configuration. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. As this compound is an achiral molecule, these techniques would not be applicable unless it is placed in a chiral environment or derivatized to create stereocenters. For chiral chromene derivatives, comparison of experimental ECD spectra with those predicted by quantum chemical calculations is a standard method for assigning the absolute configuration.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and potential interactions. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

For a molecule like 6,7,8-Trimethoxy-2,2-dimethylchromene, DFT calculations can provide a wealth of information. These calculations can be employed to determine the molecule's optimized geometry, bond lengths, and bond angles. Furthermore, the electronic structure can be detailed through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies. These descriptors help in predicting the sites within the molecule that are more susceptible to electrophilic or nucleophilic attack. For instance, a study on dihydropyrano[3,2-c]chromene derivatives utilized DFT to compare theoretical data with experimental findings, demonstrating good agreement. researchgate.net While specific data for this compound is not available, a hypothetical table of DFT-calculated properties is presented below to illustrate the type of data that would be generated.

Illustrative DFT-Calculated Properties for a Chromene Derivative

| Property | Hypothetical Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 6.2 | eV |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. This technique is invaluable for exploring the conformational landscape of a flexible molecule like this compound and for simulating its interaction with biological targets.

By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, vibrates, and changes its shape. This is crucial for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. For example, MD simulations have been used to study the stability of ligand-protein complexes involving derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a related heterocyclic compound. chemeo.com These simulations, often run for nanoseconds or longer, can assess the stability of binding poses obtained from molecular docking. chemeo.com

The insights from MD simulations can be summarized in terms of root-mean-square deviation (RMSD) to assess the stability of the system, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or its target.

Illustrative Data from an MD Simulation of a Ligand-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

|---|---|---|

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.5 | 1.6 |

| 30 | 1.4 | 1.5 |

| 40 | 1.6 | 1.7 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in predicting the activity of new, untested compounds. nih.gov

To develop a QSAR model, a dataset of compounds with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. solubilityofthings.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a model that correlates the descriptors with the activity.

Several QSAR studies have been performed on chromene derivatives to predict various biological activities. chemspider.comfrontiersin.orgnih.gov For instance, a QSAR model was developed for 4-aryl-4H-chromenes to predict their apoptosis-inducing activity. chemspider.com Although a specific QSAR model for this compound has not been reported, the following table illustrates the types of descriptors that would be relevant for such a model.

Examples of Molecular Descriptors for QSAR Modeling of Chromene Derivatives

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, an indicator of membrane permeability. |

| 2D | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| 3D | Molecular Volume | The van der Waals volume of the molecule. |

Molecular Docking and Virtual Screening for Target-Based Ligand Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein.

The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each conformation. This allows for the identification of the most likely binding pose and provides a prediction of the strength of the interaction. Molecular docking studies have been conducted on various chromene derivatives to explore their interactions with different protein targets. researchgate.net

Virtual screening is a related technique that involves docking a large library of compounds against a target protein to identify potential hits. This approach can significantly accelerate the initial stages of drug discovery. For example, virtual screening of chromene-3-carboxamide derivatives led to the discovery of potent inhibitors of the AKR1B10 enzyme.

Illustrative Molecular Docking Results for a Ligand with a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hypothetical Ligand A | Protein X | -8.5 | TYR 123, PHE 256, LEU 345 |

| Hypothetical Ligand B | Protein X | -7.9 | TYR 123, SER 125, LEU 345 |

In Silico Mechanistic Pathway Predictions

In silico methods can also be employed to predict the metabolic fate of a compound within a biological system. These predictions are crucial for understanding the potential biotransformation of a molecule like this compound and for identifying its potential metabolites.

Various software tools can predict the sites of metabolism by different enzyme systems, such as the cytochrome P450 family. These predictions are often based on the reactivity of different parts of the molecule, which can be informed by quantum chemical calculations, and on models trained on large datasets of known metabolic transformations. For instance, in silico tools have been used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of various compounds.

Predicting the degradation pathways of a compound is also important for assessing its environmental fate and potential for persistence. While specific mechanistic pathway predictions for this compound are not documented, the likely sites of metabolism would include the methoxy (B1213986) groups (O-demethylation) and potential hydroxylation of the aromatic ring or the dimethylchromene moiety.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6,7,8-Trimethoxycoumarin |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 4-aryl-4H-chromenes |

| chromene-3-carboxamide |

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of a diverse library of chromene analogs is crucial for establishing robust structure-activity relationships (SAR). Future research should focus on developing novel and efficient synthetic strategies to access not only 6,7,8-Trimethoxy-2,2-dimethylchromene but also a wide array of its derivatives. nih.gov This includes the exploration of:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the chromene core, which can have a profound impact on biological activity.

Combinatorial Chemistry and High-Throughput Synthesis: Employing modern techniques to rapidly generate a large number of analogs with varied substitution patterns on both the aromatic and pyran rings. uobaghdad.edu.iq

Green Chemistry Approaches: Utilizing environmentally benign reagents and conditions, such as catalytic methods and solvent-free reactions, to create more sustainable synthetic routes. uobaghdad.edu.iq

Photoredox Catalysis and Electrochemistry: Harnessing these modern synthetic tools to forge key bonds under mild conditions, enabling access to previously inaccessible chemical space. nih.gov

Application of Advanced Mechanistic Probes for Deeper Biological Insights

Understanding the precise molecular mechanisms by which this compound may exert biological effects is paramount. Future studies should employ a range of advanced techniques to elucidate these pathways. This could involve:

Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets of the compound within a biological system.

Fluorescent Probes: Designing and synthesizing fluorescently labeled analogs of this compound to visualize its subcellular localization and track its interactions in real-time. rsc.org

Photoaffinity Labeling: This technique can be used to covalently link the compound to its biological target, facilitating its isolation and identification.

Computational Modeling and Simulation: Employing molecular docking and molecular dynamics simulations to predict binding modes and understand the energetic basis of interactions with potential biological targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chromene Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov For this compound, these computational tools can be leveraged to:

Predict Biological Activity and Properties: AI/ML algorithms can be trained on existing data for other chromene derivatives to predict the potential biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of novel analogs. nih.govmdpi.com

De Novo Drug Design: Generative models can design new chromene structures with optimized properties, accelerating the discovery of potent and selective drug candidates.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. nih.govresearchgate.net

Exploration of Unconventional Biological Targets and Research Models

While chromenes are known to interact with a variety of established biological targets, there is significant potential for discovering novel mechanisms of action. nih.gov Future research should aim to:

Screen against Diverse Target Classes: Test the compound and its analogs against a broad panel of enzymes, receptors, and ion channels, including those that are less "druggable."

Investigate Non-canonical Pathways: Explore effects on cellular processes beyond direct protein inhibition, such as modulation of protein-protein interactions, gene expression, and epigenetic modifications.

Utilize Advanced Disease Models: Move beyond simple cell-based assays to more complex and physiologically relevant models, such as 3D organoids, patient-derived xenografts, and animal models of disease, to better predict clinical efficacy. The use of somatic hybridization in plants has also been shown to produce novel chromene derivatives, which could be a source for new compounds to study. mdpi.com

Collaborative and Interdisciplinary Approaches in Chromene Science

The complexity of modern scientific research necessitates a collaborative and interdisciplinary approach. To fully realize the potential of this compound, future efforts should involve:

Chemists and Biologists: Synthetic chemists can design and create novel compounds, while biologists can perform in-depth biological evaluations.

Computational Scientists: Experts in AI, machine learning, and computational chemistry can guide the design of new molecules and help to understand their mechanisms of action.

Pharmacologists and Clinicians: These experts can provide crucial insights into the therapeutic potential and clinical translation of promising lead compounds.

By embracing these future research directions, the scientific community can systematically unravel the potential of this compound, paving the way for the development of new scientific tools and potentially novel therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and isolating 6,7,8-Trimethoxy-2,2-dimethylchromene derivatives from complex mixtures?

- Methodology : Use thin-layer chromatography (TLC) for preliminary separation, followed by gas chromatography (GC) and GC-mass spectrometry (GC-MS) for precise identification. Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to resolve structurally similar analogs. For isomers, employ chiral stationary phases in HPLC to enhance resolution .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodology : Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) to calculate logP (partition coefficient), frontier molecular orbitals (HOMO/LUMO), and thermodynamic stability. Validate predictions against experimental solubility and spectroscopic data (e.g., FT-IR, NMR) .

Q. What experimental protocols are used to assess the antioxidant activity of this compound?

- Methodology : Perform DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays using electron spin resonance (ESR) spectrometry. Compare IC₅₀ values against standard antioxidants (e.g., ascorbic acid). Ensure reaction conditions (solvent polarity, pH) mimic physiological environments to evaluate bioactivity relevance .

Advanced Research Questions

Q. How can enantioselective cis-dihydroxylation of this compound be achieved?

- Methodology : Use MnIII catalysts with chiral carboxylato ligands (e.g., 0.4 mol% catalyst loading) and H₂O₂ (1.7 equiv.) as an oxidant. Monitor reaction progress via GC-MS and optimize enantiomeric excess (ee) by adjusting temperature (-17°C in CH₃CN/H₂O) and acid co-catalysts (e.g., 4 mol% carboxylic acid). Isolate diol products via preparative TLC to avoid epoxide degradation .

Q. What factors influence the stability of 3,4-epoxy-2,2-dimethylchromane intermediates during catalytic epoxidation?

- Methodology : Stabilize epoxides by introducing NaHCO₃ buffers to neutralize acidic byproducts (e.g., m-chlorobenzoic acid). Characterize degradation pathways (e.g., trans-diol formation) using kinetic studies and LC-MS. Replace mCPBA with milder oxidants to minimize esterification side reactions .

Q. How do substituents on the chromene core affect catalytic epoxidation enantioselectivity?

- Methodology : Apply linear free-energy relationships (LFER) with Hammett parameters (σ) to correlate electron-donating groups (e.g., methoxy) with transition-state stabilization. Test Mn-salen catalysts bearing para-substituted ligands to enhance ee (up to 47% observed). Use computational docking studies to model steric/electronic interactions at the Mn-oxo active site .

Q. What computational strategies resolve contradictions in reported bioactivity data for chromene derivatives?

- Methodology : Perform QSAR (quantitative structure-activity relationship) modeling using descriptors like Fukui indices and molecular flexibility. Cross-validate with in vitro assays (e.g., MIC values for antifungal activity) to identify key functional groups (e.g., methoxy vs. prenyl substituents) driving bioactivity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.